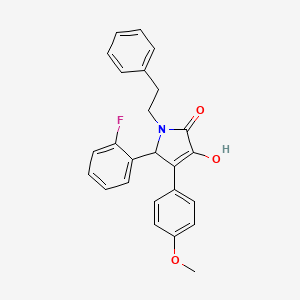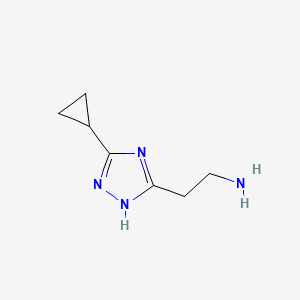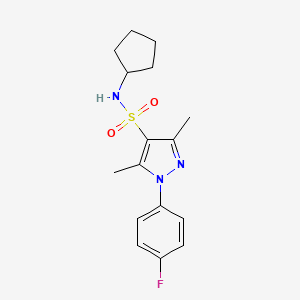![molecular formula C22H23FN4O2S B11268272 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11268272.png)
4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, a pyrimidine core, and distinct substituents such as a dimethylbenzenesulfonyl group and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 4-fluoroaniline and a suitable diketone or aldehyde, under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution, where a piperazine derivative reacts with the pyrimidine core. This step often requires a base such as potassium carbonate (K₂CO₃) and a solvent like tetrahydrofuran (THF) under reflux conditions.
Attachment of the Dimethylbenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine nitrogen with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine (TEA) in an organic solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine has shown potential as an inhibitor of certain enzymes, such as kinases, which are crucial in cell signaling pathways. This makes it a candidate for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential anti-cancer properties. Its ability to inhibit specific kinases involved in cancer cell proliferation and survival makes it a promising lead compound for drug development.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its structural features allow for the creation of derivatives with enhanced activity and selectivity.
Mechanism of Action
The mechanism of action of 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine involves the inhibition of specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell signaling pathways that are essential for cell growth and survival. This mechanism is particularly relevant in cancer therapy, where the inhibition of overactive kinases can lead to reduced tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-chlorophenyl)pyrimidine
- 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-methylphenyl)pyrimidine
- 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-bromophenyl)pyrimidine
Uniqueness
Compared to these similar compounds, 4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes. Additionally, the fluorine atom can enhance the compound’s binding affinity to its molecular targets, potentially leading to improved efficacy in therapeutic applications.
Properties
Molecular Formula |
C22H23FN4O2S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C22H23FN4O2S/c1-16-3-8-21(17(2)13-16)30(28,29)27-11-9-26(10-12-27)22-14-20(24-15-25-22)18-4-6-19(23)7-5-18/h3-8,13-15H,9-12H2,1-2H3 |
InChI Key |
SZMHPUTVPRGQGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11268196.png)
![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11268211.png)

![ethyl 2-({[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate](/img/structure/B11268221.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B11268235.png)

![9-(4-ethylphenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11268251.png)
![N-(3-Acetylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11268259.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11268277.png)

![3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B11268283.png)
![N-(2,6-dimethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11268285.png)
![9-butyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11268288.png)
